Tibolone-13C,d3 is a synthetic derivative of tibolone, a compound primarily used in hormone replacement therapy for menopausal symptoms. This specific isotopically labeled variant contains deuterium and carbon-13, which are stable isotopes that allow for enhanced tracking and analysis in pharmacokinetic studies. The molecular formula of Tibolone-13C,d3 is with a molecular weight of 316.46 g/mol, and it is classified as a stable isotope-labeled compound used in research and pharmaceutical applications .
Tibolone-13C,d3 is produced through synthetic processes in specialized laboratories. It is available from various suppliers, including LGC Standards, which provides it in a neat format with a purity greater than 95% . Its production typically involves complex organic synthesis techniques to ensure the incorporation of stable isotopes while maintaining the compound's biological activity.
The synthesis of Tibolone-13C,d3 involves several steps typically found in steroid chemistry. The process begins with the modification of existing steroid frameworks to introduce the deuterium and carbon-13 labels.
The precise reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for achieving high yields and purity .
The molecular structure of Tibolone-13C,d3 can be represented using various chemical notation systems:
O=C1CCC2=C(C[C@@H]([13C]([2H])([2H])[2H])[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@]4(C#C)O)C1
InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3/t13-,17-,18+,19-,20+,21+/m1/s1/i2+1D3
The structure features multiple rings typical of steroid compounds and specific functional groups that confer its hormonal activity .
The accurate mass of Tibolone-13C,d3 is 316.23 g/mol, which corresponds closely to its calculated molecular weight. This precision is essential for analytical purposes in research settings .
Tibolone undergoes several metabolic reactions once administered:
These metabolites exhibit various hormonal activities—particularly estrogenic effects—which contribute to the therapeutic efficacy of tibolone .
The metabolic pathways involve specific enzymes that facilitate the conversion of tibolone into its active forms. Understanding these reactions is crucial for optimizing therapeutic applications and assessing potential side effects .
Tibolone acts primarily through its metabolites that bind to estrogen receptors in target tissues:
This multi-faceted mechanism makes tibolone a versatile option for hormone replacement therapy .
Pharmacokinetic studies indicate that tibolone has a bioavailability of approximately 92%, with an elimination half-life around 45 hours, allowing for sustained therapeutic effects .
Tibolone-13C,d3 is utilized primarily in scientific research:
The application of isotopic labeling in steroid research began with radioactive isotopes (³H, ¹⁴C) in the mid-20th century, enabling foundational studies on endogenous hormone metabolism. These early techniques revealed hepatic first-pass metabolism as a critical determinant of oral steroid bioavailability but raised significant safety concerns [8]. The transition to stable isotopes (¹³C, ²H, ¹⁵N) in the 1980s-1990s eliminated radiation hazards while introducing new analytical capabilities through mass spectrometry. For tibolone—which undergoes complex tissue-specific biotransformation—stable isotopes provided essential tools to deconvolute its metabolic fate [3] [4].
Tibolone's metabolic complexity necessitates isotopic labeling: after ingestion, it undergoes rapid conversion into three primary metabolites: 3α-hydroxytibolone (estrogenic), 3β-hydroxytibolone (estrogenic), and Δ4-tibolone (progestogenic/androgenic) [6] [10]. Each metabolite displays distinct receptor binding affinities and tissue distributions. Early pharmacokinetic studies using conventional methods could not adequately resolve the compartmentalized metabolism occurring in tissues like endometrium versus breast tissue. The development of Tibolone-13C,d3 specifically addressed this gap by enabling simultaneous tracking of multiple metabolic pathways in different tissues [3] [8].
Table 1: Evolution of Isotopic Labeling Techniques in Steroid Pharmacology
Era | Dominant Isotopes | Key Advancements | Tibolone-Specific Applications |
---|---|---|---|
1960s-1970s | ³H, ¹⁴C | Radiotracer quantification | Limited due to safety concerns |
1980s-1990s | ¹³C, ²H | GC-MS detection | First metabolic pathway mapping |
2000s-Present | Multi-position ¹³C/²H | LC-MS/MS, isotope enrichment analysis | Tissue-specific metabolism studies |
Current | Position-specific ¹³C/²H | High-resolution mass spectrometry | Tibolone-13C,d3 for pathway quantification |
Stable isotopes serve as indispensable tools for quantifying nutrient contributions to metabolite synthesis and identifying rate-limiting steps in metabolic pathways [4]. The ¹³C label in Tibolone-13C,d3 enables precise tracking of carbon flux through oxidative pathways, while deuterium (d3) substitutions allow differentiation between endogenous and exogenous compound pools. This dual-labeling approach provides three critical research capabilities:
Metabolic Flux Analysis: By administering Tibolone-13C,d3 to in vitro systems, researchers can quantify the production kinetics of all three major metabolites simultaneously through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies using this approach have revealed that Δ4-tibolone formation occurs predominantly in hepatic and endometrial tissues, explaining its tissue-specific progestogenic effects [3] [6].
Enzyme-Substrate Specificity Profiling: Position-specific ¹³C labeling has identified cytochrome P450 3A4 as the primary hydroxylase responsible for tibolone metabolism, while demonstrating minimal involvement of CYP2D6 or CYP2C9 isoforms. This knowledge informs drug interaction predictions [8].
Absorption/Distribution Kinetics: Deuterium-labeled tibolone permits quantification of tissue-specific bioavailability without background interference. Research using d3-tibolone demonstrated 92% oral absorption with preferential distribution to estrogen receptor-rich tissues (bone, brain) and rapid conversion to active metabolites within 30-90 minutes post-administration [3] [10].
Table 2: Key Pharmacokinetic Parameters Elucidated Through Isotopic Labeling
Parameter | Methodology | Key Findings Using Isotopic Tracers |
---|---|---|
Absorption | Enterohepatic recirculation tracking | 92% bioavailability with minimal food effect |
Metabolite Formation | ¹³C mass shift analysis | 3α-OH formation predominates in intestine (sulfated) |
Tissue Distribution | Whole-body autoradiography (d3) | Bone/brain accumulation of estrogenic metabolites |
Protein Binding | Equilibrium dialysis with ¹³C tracer | 96.3% albumin-bound, negligible SHBG binding |
Excretion Pathways | Isotope balance studies | 40% renal, 60% fecal elimination of conjugates |
The unique value proposition of Tibolone-13C,d3 in HRT research lies in its ability to validate the tissue-selective estrogenic activity hypothesis that underpins tibolone's clinical profile. Through isotopic tracer studies, researchers have demonstrated three key mechanisms that differentiate tibolone from conventional estrogens:
Metabolic Compartmentalization: Isotopic studies revealed that tibolone's estrogenic metabolites (3α/3β-OH-tibolone) accumulate preferentially in bone, brain, and vaginal tissues, while the endometrium maintains higher concentrations of progestogenic Δ4-tibolone. This distribution explains tibolone's bone-protective effects without endometrial proliferation [6] [10].
Enzyme Modulation Dynamics: Using ¹³C-tracer techniques, researchers documented tibolone's dual action on estrogen-activating enzymes: sulfatase inhibition (blocking estrone sulfate conversion to estradiol) and sulfotransferase stimulation (inactivating estrogens via sulfation). These mechanisms underlie its neutral breast effects compared to conventional HRT [6] [16].
Receptor Interaction Kinetics: Isotope-enabled binding assays have quantified the binding affinities (K~i~) of tibolone metabolites: 3α-OH-tibolone shows highest ERα affinity (29% of estradiol), while Δ4-tibolone exhibits significant androgen receptor binding (68% of testosterone). These differential binding profiles explain tibolone's mixed hormonal effects [6] [9].
Table 3: Research Applications of Tibolone-13C,d3 in HRT Mechanistic Studies
Research Question | Tracer Application | Key Insights Generated |
---|---|---|
Tissue selectivity | Comparative tissue ¹³C enrichment | Bone-selective ER activation without uterine stimulation |
Neuroprotective effects | Blood-brain barrier penetration (d3) | Hippocampal accumulation correlates with cognitive benefits |
Drug interaction potential | CYP3A4 co-incubation studies | St. John's wort induces metabolism (clinical relevance) |
Vitamin D synergy | 25-OH-D~3~ co-administration | Tibolone enhances vitamin D~3~ levels by 28% in serum |
Bone turnover effects | ¹³C incorporation in osteoblasts | Suppresses osteoclast activity via RANKL modulation |
Beyond mechanistic studies, Tibolone-13C,d3 has become indispensable for developing therapeutic drug monitoring assays with enhanced specificity. Modern LC-MS/MS methods using isotopic internal standards can simultaneously quantify all three major metabolites in human plasma at concentrations as low as 5 pg/mL, enabling precise pharmacokinetic comparisons across patient subgroups. This analytical capability has revealed significant age-independent pharmacokinetics—contrary to many other steroids—with similar metabolite profiles in early (45-55 years) and late (65-75 years) postmenopausal women [3].
The tracer has also facilitated research on non-classical metabolic pathways. Position-specific ¹³C labeling definitively refuted earlier suggestions that tibolone undergoes aromatization to ethinylestradiol-like compounds, resolving a longstanding controversy in the literature [10] [6]. Current applications include investigation of tibolone's potential neuroprotective mechanisms, with isotopic studies demonstrating preferential ¹³C accumulation in brain regions associated with menopausal mood regulation (hypothalamus, hippocampus) at concentrations 3-fold higher than serum levels [2] [6].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: